1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)-2,2-dimethylpropan-1-one is a complex organic compound characterized by its unique bicyclic structure. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry. The chemical formula for this compound is with a molecular weight of approximately 196.29 g/mol. The compound's structure includes a hexahydropyrrolo moiety, which is significant for its interactions with biological systems.
This compound is classified under organic compounds, specifically as a ketone due to the presence of the carbonyl group (C=O) linked to a tertiary carbon. It falls within the broader category of nitrogen-containing heterocycles, which are known for their diverse biological activities. The compound is identified by its CAS number 1218256-03-1, facilitating its recognition in scientific literature and databases.
The synthesis of 1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)-2,2-dimethylpropan-1-one can be approached through various synthetic methodologies. One common method involves:
The efficiency of these methods can vary based on reaction conditions such as temperature, solvent choice, and reaction time.
The molecular structure of 1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)-2,2-dimethylpropan-1-one features:
The structural representation can be described using SMILES notation: CC(C)(C(=O)N1CC2=C(N1)C(=C(C2)N)C)C.
The compound exhibits various chemical reactivities typical of ketones and nitrogen-containing heterocycles:
Research indicates that compounds similar to this one may also exhibit significant activity as Dipeptidyl Peptidase-IV inhibitors, which are important in managing type 2 diabetes.
The mechanism of action for 1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)-2,2-dimethylpropan-1-one primarily involves:
This interaction is crucial for regulating blood glucose levels and could have implications for therapeutic strategies in diabetes management.
The physical properties of 1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)-2,2-dimethylpropan-1-one include:
These properties indicate that while specific data may be lacking, the compound's structure suggests it may have moderate volatility and solubility characteristics typical of similar organic compounds.
The potential applications of 1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)-2,2-dimethylpropan-1-one are diverse:
Research into this compound could lead to novel treatments for various conditions by leveraging its unique structural properties and biological activities.
CAS No.: 64726-91-6
CAS No.: 15748-73-9
CAS No.: 19420-61-2
CAS No.: 463-82-1
CAS No.: 64354-92-3